4-Methylbenzo[b]thiophen-3-amine
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Overview
Description
4-Methylbenzo[b]thiophen-3-amine is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[b]thiophen-3-amine can be achieved through various methods. One common approach involves the aryne reaction with alkynyl sulfides, which affords benzo[b]thiophenes in a one-step intermolecular manner . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . These methods are optimized for high yield and purity to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzo[b]thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
4-Methylbenzo[b]thiophen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Methylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzo[b]thiophen
- 3-Methylbenzo[b]thiophen
- 4-Methylbenzo[b]thiophen
Uniqueness
4-Methylbenzo[b]thiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other methyl-substituted benzo[b]thiophenes, it exhibits enhanced kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
4-methyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H9NS/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5H,10H2,1H3 |
InChI Key |
CRDNJDZMOKCLGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=C2N |
Origin of Product |
United States |
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